![molecular formula C21H15F2N3OS B2528793 3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 931726-63-5](/img/structure/B2528793.png)

3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

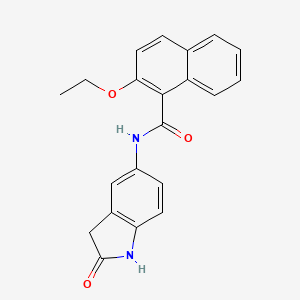

Descripción

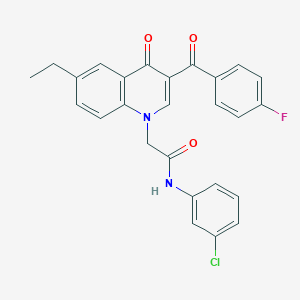

The compound "3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one" is a derivative of the pyrido[2,3-d]pyrimidin-4(3H)-one class, which is known for its pharmacological significance. The presence of fluorine atoms and a thioether linkage suggests potential for increased biological activity and specificity due to the electron-withdrawing nature of fluorine and the lipophilic character of the thioether group.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-ones has been reported to be more efficient through a green approach involving a catalytic four-component reaction, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of similar pyrimidine derivatives has been achieved through various methods, including condensation reactions and heterocyclization processes . These methods could provide insights into the synthesis of "3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one."

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of related compounds, revealing details such as space group, unit cell dimensions, and intermolecular interactions . Hirshfeld surface analysis has also been employed to study the crystal packing and interactions within the structure . These techniques could be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives towards various reagents has been explored, with some compounds exhibiting the ability to undergo oxidation, cyclocondensation, and nucleophilic displacement reactions . These studies provide a foundation for understanding the chemical behavior of "3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one" and predicting its reactions under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The presence of substituents such as fluorine and thioether groups can affect properties like solubility, melting point, and stability. The antibacterial and antifungal activities of some derivatives have been evaluated, showing promising results against various microbial strains . The antiproliferative activity has also been assessed, with some compounds exhibiting significant inhibition of cancer cell lines . These studies suggest that "3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one" may possess similar properties and biological activities.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

- Preclinical Pharmacology of NMDA Receptor Antagonists : A study detailed the pharmacodynamic and pharmacokinetic properties of a GluN2B-selective N-methyl-D-aspartate receptor antagonist, highlighting the importance of understanding receptor occupancy and drug efficacy in developing clinical applications for mental health disorders (Garner et al., 2015).

Environmental and Health Monitoring

- Biomonitoring of Pyrethroid Metabolites : Research on the exposure of non-toilet-trained children in Japan to pyrethroid insecticides underscores the significance of monitoring environmental chemicals and their metabolites for assessing public health risks (Ueyama et al., 2022).

Genetic Variability and Drug Toxicity

- Genetic Polymorphisms and Drug Tolerance : Studies on the dihydropyrimidine dehydrogenase gene (DPYD) and its polymorphisms have shown a strong correlation with the tolerance and toxicity of fluorouracil, a widely used chemotherapy drug. These findings highlight the potential for genetic testing to personalize treatment and minimize adverse effects (Morel et al., 2006; Harris et al., 1991).

Clinical Trials and Drug Development

- Phase I Clinical Trial of Prodrugs : A Phase I trial of an oral prodrug of 5-Fluorouracil demonstrated the importance of dose-finding studies for new cancer treatments, emphasizing the role of pharmacokinetic profiles in optimizing therapeutic efficacy and safety (LoRusso et al., 2002).

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N3OS/c22-16-7-3-14(4-8-16)12-26-20(27)18-2-1-11-24-19(18)25-21(26)28-13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDWMRRPBNKKLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol](/img/structure/B2528712.png)

![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528714.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2528716.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)

![N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528720.png)

![N-(3,3-diphenylpropyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2528724.png)

![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2528730.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)